Fmoc-Ser(tBu)-OH-13C3,15N Fmoc-Ser(tBu)-OH-13C3,15N
Brand Name: Vulcanchem
CAS No.:
VCID: VC16187730
InChI: InChI=1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1/i13+1,19+1,20+1,23+1
SMILES:
Molecular Formula: C22H25NO5
Molecular Weight: 387.4 g/mol

Fmoc-Ser(tBu)-OH-13C3,15N

CAS No.:

Cat. No.: VC16187730

Molecular Formula: C22H25NO5

Molecular Weight: 387.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Ser(tBu)-OH-13C3,15N -

Specification

Molecular Formula C22H25NO5
Molecular Weight 387.4 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[(2-methylpropan-2-yl)oxy](1,2,3-13C3)propanoic acid
Standard InChI InChI=1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1/i13+1,19+1,20+1,23+1
Standard InChI Key REITVGIIZHFVGU-FIEXIFIBSA-N
Isomeric SMILES CC(C)(C)O[13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Structure and Isotopic Composition

Core Structural Features

Fmoc-Ser(tBu)-OH-13C3,15N consists of three modular components:

  • Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group shields the α-amino group during solid-phase peptide synthesis (SPPS), ensuring selective deprotection under mild basic conditions .

  • Serine Backbone: The serine residue is isotopically enriched with 13C at positions 1, 2, and 3 and 15N at the amino group. This labeling minimizes spectral interference in NMR and enhances mass spectrometry sensitivity .

  • tert-Butyl (tBu) Protection: The hydroxyl side chain of serine is protected with a tert-butyl group, preventing undesired side reactions during peptide elongation .

The isotopic purity of this compound is critical for quantitative applications. For instance, 13C enrichment exceeds 99% at designated positions, while 15N incorporation ensures unambiguous detection in metabolic flux studies .

Physical and Chemical Properties

Key physicochemical parameters include:

PropertyValueSource
Melting Point131–136 °C
Density (25°C)1.217±0.06g/cm31.217 \pm 0.06 \, \text{g/cm}^3
Storage Temperature-20°C
Molecular Weight387.41 g/mol

The density prediction aligns with computational models for isotopically labeled organic solids, while the elevated melting point reflects the stability imparted by the Fmoc and tBu groups .

Synthetic Utility in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ser(tBu)-OH-13C3,15N is a cornerstone in SPPS for introducing labeled serine residues. The Fmoc group is selectively removed using piperidine, while the tBu protection remains intact until final cleavage with trifluoroacetic acid (TFA) . This orthogonal protection strategy ensures high-fidelity incorporation of serine into peptides, even in sequences prone to aggregation or side-chain reactivity .

Compatibility with Automated Synthesizers

The compound’s solubility in dimethylformamide (DMF) and dichloromethane (DCM) makes it suitable for automated peptide synthesizers. Its stability under SPPS conditions (e.g., repetitive deprotection cycles) has been validated in synthesizing labeled neuropeptides and transmembrane protein fragments .

Applications in Analytical Biochemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C and 15N labels enable multidimensional NMR experiments, such as heteronuclear single quantum coherence (HSQC), to resolve serine dynamics in proteins. For example, in a study of phosphorylated serine residues in kinase substrates, isotopic labeling reduced spectral overlap and allowed precise measurement of conformational changes .

Quantitative Mass Spectrometry

Stable isotope dilution assays (SIDAs) leverage Fmoc-Ser(tBu)-OH-13C3,15N as an internal standard for absolute quantification. In a recent metabolomics workflow, the compound improved the accuracy of serine concentration measurements in cancer cell lysates by correcting for matrix effects and ion suppression .

Metabolic Flux Analysis

13C labeling permits tracing serine incorporation into nucleotides and lipids. Researchers have used this derivative to map the serine biosynthesis pathway in glioblastoma cells, revealing upregulated phosphoglycerate dehydrogenase (PHGDH) activity as a therapeutic target .

Comparative Analysis with Non-Labeled Analogues

Physicochemical Differences

The non-labeled analogue, Fmoc-Ser(tBu)-OH (CAS 71989-33-8), shares identical functional groups but differs in molecular weight (383.44 g/mol vs. 387.41 g/mol) and isotopic distribution . While both forms exhibit similar solubility and reactivity, the labeled variant’s higher mass shifts its chromatographic retention time in reversed-phase HPLC, necessitating method optimization .

Cost-Benefit Considerations

Future Directions and Research Opportunities

Expanding Isotopic Labeling Strategies

Recent advances in bacterial fermentation enable biosynthetic incorporation of 13C/15N-labeled serine into recombinant proteins. Coupling Fmoc-Ser(tBu)-OH-13C3,15N with cell-free expression systems could streamline the production of labeled antibodies for in vivo imaging .

Integration with Cryo-EM Workflows

Combining isotopic labeling with cryogenic electron microscopy (cryo-EM) may resolve serine-containing motifs in large protein complexes at near-atomic resolution, bridging gaps between structural and dynamic analyses .

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